Sotrastaurin - 949935-06-2

Sotrastaurin

Catalog Number: EVT-8062073
CAS Number: 949935-06-2
Molecular Formula: C25H22N6O2
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sotrastaurin is a member of the class of maleimides that is maleimide which is substituted at position 3 by an indol-3-yl group and at position 4 by a quinazolin-4-yl group, which in turn is substituted at position 2 by a 4-methylpiperazin-1-yl group. It is a potent and selective inhibitor of protein kinase C and has been investigated as an immunosuppresant in renal transplant patients. It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor, an immunosuppressive agent and an anticoronaviral agent. It is a N-alkylpiperazine, a N-arylpiperazine, a member of indoles, a member of quinazolines and a member of maleimides.
Sotrastaurin has been used in trials studying the basic science and treatment of Uveal Melanoma, Richter Syndrome, Prolymphocytic Leukemia, Recurrent Mantle Cell Lymphoma, and Recurrent Small Lymphocytic Lymphoma, among others.
Sotrastaurin is an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Sotrastaurin inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.
Source and Classification

Sotrastaurin is derived from the indolylmaleimide class of compounds. It has been identified as an investigational drug with a specific focus on its role in modulating immune responses and inhibiting tumor growth. The compound's DrugBank accession number is DB12369, and its CAS number is 425637-18-9. It has been studied for various conditions, including autoimmune diseases, uveal melanoma, and other hematological malignancies .

Synthesis Analysis

The synthesis of Sotrastaurin involves several key steps that utilize various chemical reactions to construct its complex molecular framework.

Synthetic Pathway

  1. Starting Materials: The synthesis begins with the reaction of indole derivatives with maleimide compounds.
  2. Reagents: Common reagents include bis(triphenylphosphine)palladium(II) chloride and copper iodide, which facilitate cross-coupling reactions.
  3. Reaction Conditions: The reactions are typically conducted under an inert atmosphere (argon) to prevent oxidation, with temperatures around 45°C for several hours to ensure complete reaction.
  4. Purification: Post-reaction mixtures are often subjected to chromatography to isolate the desired product, which is then crystallized or dried to yield pure Sotrastaurin .

The detailed procedure includes dissolving starting materials in dimethylformamide and using solvent systems like ethyl acetate for extraction and purification.

Molecular Structure Analysis

Sotrastaurin has a complex molecular structure characterized by a unique arrangement of atoms that contributes to its biological activity.

Structural Formula

  • Chemical Formula: C₁₈H₂₃N₅O₂
  • Molecular Weight: Approximately 438.481 g/mol
  • Key Features:
    • Contains an indole ring system.
    • Features a maleimide moiety that plays a crucial role in its inhibitory activity against protein kinase C.

The three-dimensional structure can be analyzed through crystallography data available in the Protein Data Bank (PDB ID: 3IW4), which provides insights into the binding interactions with target proteins .

Chemical Reactions Analysis

Sotrastaurin participates in several critical chemical reactions that underline its mechanism of action.

Key Reactions

  1. Inhibition of Protein Kinase C: Sotrastaurin binds to the active site of various protein kinase C isoforms, preventing substrate phosphorylation.
  2. Impact on Signaling Pathways: By inhibiting protein kinase C, Sotrastaurin affects downstream signaling pathways such as the mitogen-activated protein kinase pathway, which is crucial for T-cell activation and proliferation .
  3. Cytokine Production Modulation: The compound reduces pro-inflammatory cytokine production by T-cells, thus demonstrating its immunosuppressive properties .
Mechanism of Action

The mechanism by which Sotrastaurin exerts its effects involves multiple cellular pathways:

Detailed Mechanism

  1. Binding to Protein Kinase C: Sotrastaurin selectively inhibits both classical and novel isoforms of protein kinase C, leading to reduced phosphorylation of target proteins involved in T-cell activation.
  2. Inhibition of T-cell Activation: By blocking the signaling cascades initiated by T-cell receptor engagement, Sotrastaurin prevents the activation and proliferation of T-cells while preserving regulatory T-cell function.
  3. Effects on Cytokine Production: The inhibition leads to decreased production of interleukin-2 and other pro-inflammatory cytokines, which are critical for immune response regulation .
Physical and Chemical Properties Analysis

Sotrastaurin exhibits several notable physical and chemical properties that influence its behavior in biological systems:

Applications

Sotrastaurin has diverse applications across various fields of medical research:

Scientific Applications

  1. Immunosuppressive Therapy: Investigated for treating autoimmune diseases due to its ability to modulate immune responses effectively.
  2. Cancer Treatment: Research indicates potential efficacy against malignancies such as uveal melanoma by inhibiting tumor growth through targeted signaling pathways .
  3. Bone Health Studies: Demonstrated effectiveness in inhibiting osteoclast formation, suggesting applications in osteoporosis and related bone disorders .
Mechanistic Pharmacology of Sotrastaurin

Protein Kinase C (PKC) Inhibition as a Core Mechanism

Sotrastaurin (AEB071) represents a novel class of immunosuppressive agents that selectively targets protein kinase C (PKC) isoforms critical for early T-cell activation. Its core mechanism revolves around potent inhibition of key PKC isoforms, disrupting downstream signaling cascades essential for immune cell activation.

Isoform-Specific Targeting: PKC-α, PKC-β, and PKC-θ Inhibition Dynamics

Sotrastaurin demonstrates nanomolar affinity for novel (nPKC) and classical (cPKC) isoforms, with particularly high potency against PKC-α, PKC-β, and PKC-θ – isoforms fundamental to T-lymphocyte signaling. The half-maximal inhibitory concentration (IC50) for PKC-θ is approximately 90 nM (45 ng/mL), effectively suppressing alloactivated T-cell proliferation at this concentration [1] [5]. This selective targeting profile differentiates sotrastaurin from calcineurin inhibitors, as it specifically blocks PKC-dependent pathways without affecting calcineurin phosphatase activity [1].

PKC-θ holds particular immunological significance due to its predominant expression in hematopoietic cells and critical role in immunological synapse formation. Upon T-cell receptor (TCR) activation, PKC-θ translocates to the membrane and initiates nuclear factor-κB (NF-κB) activation [1]. Sotrastaurin's inhibition of PKC-θ disrupts this translocation event, thereby preventing downstream activation events essential for T-effector cell responses. In rat models of liver transplantation, sotrastaurin treatment significantly diminished PKC-θ activation and subsequent IκBα degradation in T-cells, confirming its isoform-specific mechanism [2].

Table 1: PKC Isoform Targeting Profile of Sotrastaurin

PKC IsoformClassificationCellular RoleSotrastaurin Inhibition
PKC-αClassical (cPKC)T-cell activation, NF-κB signalingPotent inhibition (IC50 ~nM range)
PKC-βClassical (cPKC)B-cell/T-cell signalingPotent inhibition (IC50 ~nM range)
PKC-θNovel (nPKC)Immunological synapse formation, NF-κB activationHigh potency (IC50 = 90 nM)
PKC-δNovel (nPKC)Diverse cellular functionsLimited activity
PKC-ζAtypical (aPKC)Cell polarity, survivalNot inhibited

Structural Basis of Pan-PKC Inhibition: Binding Affinity and Selectivity Profiles

Sotrastaurin functions as an ATP-competitive inhibitor that binds to the catalytic domain of PKC isoforms. The compound exhibits a unique binding mode characterized by interactions with the hinge region of the kinase domain, effectively blocking ATP binding and subsequent phosphorylation events [6]. While sotrastaurin demonstrates pan-PKC inhibition properties, its highest affinity is reserved for PKC isoforms containing C2 domains (classical isoforms) and those with specific structural conformations in their catalytic pockets (novel isoforms) [6].

The selectivity profile reveals sotrastaurin's preferential inhibition of PKC family members over other kinases, though it exhibits minimal activity against atypical PKC isoforms (ζ and ι/λ) which lack diacylglycerol (DAG) binding domains [1] [6]. This selectivity is pharmacologically advantageous as atypical PKCs are less involved in TCR signaling. Structural analyses indicate that mutations in the conserved Asp463 residue within the catalytic domain can confer resistance to sotrastaurin, highlighting the critical nature of this residue for inhibitor binding [6]. The compound's binding affinity correlates directly with its immunosuppressive efficacy, with therapeutic concentrations (50-100 ng/mL) effectively saturating PKC-θ binding sites in T-cells [1] [5].

Downstream Signaling Pathways in Immune Regulation

Suppression of Nuclear Factor-κB (NF-κB) Activation in T-Cell Receptor Signaling

The primary downstream consequence of PKC-θ inhibition by sotrastaurin is the blockade of NF-κB activation, a master transcriptional regulator of immune responses. Following TCR engagement, PKC-θ normally phosphorylates IκB kinase (IKK), leading to IκBα degradation and subsequent nuclear translocation of NF-κB [1]. Sotrastaurin potently interrupts this cascade by preventing IκBα phosphorylation and degradation, thereby retaining NF-κB in its inactive cytoplasmic complex [1] [2].

In rat orthotopic liver transplantation models, sotrastaurin treatment significantly diminished NF-κB signaling in transplanted organs, resulting in reduced expression of pro-inflammatory mediators and ameliorated ischemia-reperfusion injury [2]. This suppression extends to critical NF-κB target genes including IL-2, IFN-γ, and various chemokines essential for T-cell proliferation and differentiation. Importantly, sotrastaurin's NF-κB inhibition occurs independently of the calcineurin-nuclear factor of activated T-cells (NFAT) pathway, distinguishing its mechanism from classical calcineurin inhibitors [1].

Modulation of IL-2 and IL-17 Production in Activated T Lymphocytes

Sotrastaurin profoundly impacts cytokine production in activated T-lymphocytes through its interference with PKC-dependent signaling nodes. The compound dose-dependently inhibits IL-2 production – a critical T-cell growth factor – with an IC50 of approximately 90 nM in stimulated human T-cells [1] [4]. This suppression occurs at the transcriptional level due to impaired NF-κB binding to the IL-2 promoter region [1].

Equally significant is sotrastaurin's potent inhibition of IL-17A production, particularly relevant in autoimmune and inflammatory contexts. In both healthy donor T-cells and psoriatic patient-derived T-cells, sotrastaurin prevents TCR/CD28-induced IL-17A production, even in the presence of the Th17-polarizing cytokines IL-1β and IL-23 [4]. This effect extends to pathological T-cell populations, where sotrastaurin reduces IFN-γ production by approximately 70% at therapeutic concentrations (50 ng/mL) [4]. The dual suppression of IL-2 and IL-17 establishes sotrastaurin as a modulator of both T-effector cell expansion and inflammatory cytokine production.

Table 2: Cytokine Modulation by Sotrastaurin in T-Lymphocytes

CytokineFunctionEffect of SotrastaurinMechanism
IL-2T-cell proliferation and survivalPotent inhibition (IC50 ~90 nM)NF-κB transcriptional suppression
IL-17APro-inflammatory cytokine, Th17 effector functionSignificant reduction (>70% inhibition)Blockade of PKC-θ dependent differentiation
IFN-γTh1 effector function, macrophage activation~70% inhibition at 50 ng/mLNF-κB and MAPK pathway suppression
TNF-αPro-inflammatory cytokineReduced in macrophage-T-cell coculturesIndirect through T-cell signaling blockade

Impact on Regulatory T-Cell (Treg) Function

Preservation of FoxP3 Expression and STAT-5 Phosphorylation

A distinctive pharmacological feature of sotrastaurin is its differential impact on regulatory T-cells (Tregs) versus effector T-cells. While potently suppressing conventional T-cell activation, sotrastaurin maintains Treg stability and function. This preservation is evidenced by sustained FoxP3 expression – the master transcription factor for Treg development and function – in both circulating and tissue-resident Tregs exposed to therapeutic concentrations of sotrastaurin [4] [5] [7].

Mechanistically, sotrastaurin does not interfere with STAT-5 phosphorylation in Tregs, a critical signaling event downstream of IL-2 receptor engagement essential for Treg maintenance and suppressor function [1] [5]. In ex vivo analyses of sotrastaurin-treated renal transplant patients, STAT-5 phosphorylation remained intact in Tregs despite effective inhibition of effector T-cell proliferation [1] [7]. This selective signaling preservation correlates with stable FoxP3 expression levels in patients receiving sotrastaurin-based regimens, with Treg numbers positively correlating with sotrastaurin trough levels (r = 0.68, P = 0.03) [5].

Differential Effects on Effector T-Cell vs. Treg Suppressive Activity

The functional implications of sotrastaurin's selective signaling inhibition are profound. Unlike calcineurin inhibitors which impair Treg function, sotrastaurin preserves Treg suppressive capacity while effectively inhibiting effector T-cell responses. In mixed lymphocyte reactions (MLR) using cells from sotrastaurin-treated kidney transplant patients, Tregs suppressed anti-donor responses by 67% at month 6 post-transplantation – comparable to pre-transplantation suppression capacity (82%) [5] [7].

When tested in vitro at 50 ng/mL – a concentration that inhibits alloactivated T-cell proliferation by 50% – sotrastaurin did not compromise human Treg function. Tregs suppressed proliferation of alloactivated effector T-cells by 35% in the presence of sotrastaurin versus 47% in its absence (P = 0.33) [1] [5]. This differential effect stems from Tregs' reduced dependence on PKC-θ-mediated NF-κB signaling for their suppressive function, instead relying more heavily on STAT-5 phosphorylation and TGF-β signaling pathways [4] [5]. The preservation extends to inflammatory environments, as sotrastaurin prevents the conversion of Tregs into IL-17-producing cells even under Th17-polarizing conditions, thereby maintaining their regulatory phenotype in inflamed tissues [4].

Properties

CAS Number

949935-06-2

Product Name

Sotrastaurin

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.